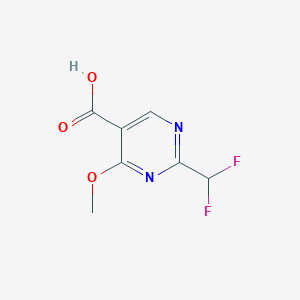
2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, metal-based methods can transfer the CF2H group to C(sp2) sites both in stoichiometric and catalytic modes . Minisci-type radical chemistry is another strategy applied to heteroaromatics for difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using novel non-ozone depleting difluorocarbene reagents. These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents include electrophilic, nucleophilic, radical, and cross-coupling agents .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
科学研究应用
2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can mimic the properties of other functional groups such as hydroxyl and thiol groups, allowing it to participate in hydrogen bonding and other interactions . This makes the compound a valuable tool in studying the effects of fluorine substitution on molecular interactions and biological activity .
相似化合物的比较
Difluoromethyl phenyl sulfide: This compound is more lipophilic than thiophenol and displays unique hydrogen-bonding properties.
Trifluoromethylated compounds: These compounds, such as those containing the CF3 group, are widely used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness: 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid is unique due to its specific difluoromethyl group, which imparts distinct properties such as increased lipophilicity and hydrogen-bonding ability . This makes it a valuable compound in various scientific research applications, particularly in medicinal chemistry and materials science .
属性
IUPAC Name |
2-(difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-14-6-3(7(12)13)2-10-5(11-6)4(8)9/h2,4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBAGVHIZHVWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














